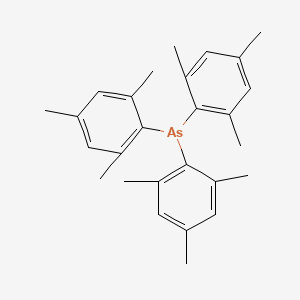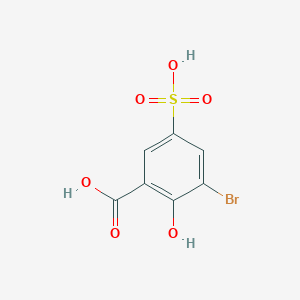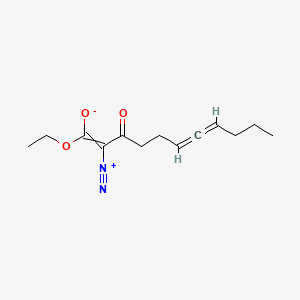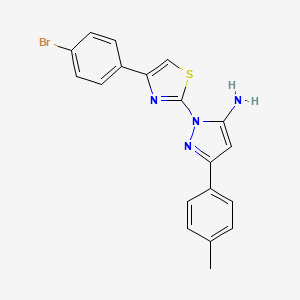
Tris(2,4,6-trimethylphenyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,4,6-trimethylphenyl)arsane, also known as trimesitylarsine, is an organoarsenic compound with the molecular formula C27H33As. This compound is characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central arsenic atom. It is a member of the broader class of organoarsenic compounds, which have diverse applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris(2,4,6-trimethylphenyl)arsane typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with arsenic trichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3C9H11MgBr+AsCl3→(C9H11)3As+3MgBrCl
The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to prevent side reactions. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2,4,6-trimethylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Substitution: Reagents such as halogens or organolithium compounds are used.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used to form coordination complexes.
Major Products Formed
Oxidation: The major product is tris(2,4,6-trimethylphenyl)arsine oxide.
Substitution: Various substituted arsanes depending on the reagent used.
Coordination: Metal-arsane complexes with varying stoichiometries.
Wissenschaftliche Forschungsanwendungen
Tris(2,4,6-trimethylphenyl)arsane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential use in biological assays and as a probe for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its arsenic content.
Industry: Used in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.
Wirkmechanismus
The mechanism of action of tris(2,4,6-trimethylphenyl)arsane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination chemistry and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of arsenic.
Tris(2,4,6-trichlorophenyl)methyl radical: Contains chlorine atoms and has different reactivity.
Uniqueness
Tris(2,4,6-trimethylphenyl)arsane is unique due to its specific combination of steric and electronic properties imparted by the trimethylphenyl groups and the central arsenic atom. This uniqueness makes it a valuable ligand in coordination chemistry and a useful compound in various research applications.
Eigenschaften
CAS-Nummer |
7232-88-4 |
|---|---|
Molekularformel |
C27H33As |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
tris(2,4,6-trimethylphenyl)arsane |
InChI |
InChI=1S/C27H33As/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 |
InChI-Schlüssel |
XFBMPRVYUIIGTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[As](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)
![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)


![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)

![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)
